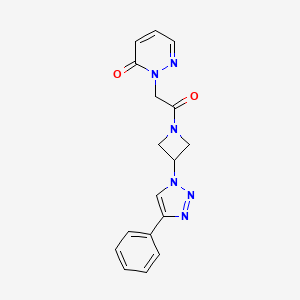

2-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one (CAS Number: 2034524-38-2) is a complex organic molecule notable for its potential biological activities. This article explores the compound's synthesis, structure, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N6O2, with a molecular weight of 336.3 g/mol. The structural complexity arises from the presence of a pyridazine ring, a triazole moiety, and an azetidine unit, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₆O₂ |

| Molecular Weight | 336.3 g/mol |

| CAS Number | 2034524-38-2 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound has been linked to activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cellular processes or inhibition of enzyme functions critical for bacterial survival.

Anticancer Properties

Studies have shown that similar triazole-containing compounds can induce apoptosis in cancer cells. The presence of the azetidine ring may enhance the compound's ability to interact with cellular targets involved in cancer proliferation. Preliminary assays suggest that this compound may inhibit tumor growth in vitro, although further studies are needed to confirm these effects in vivo.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to various diseases. Research indicates potential inhibition of enzymes like monoamine oxidase (MAO), which is crucial in neurodegenerative diseases. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, suggesting a possible application in treating depression and anxiety disorders.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of triazole derivatives against resistant bacterial strains. The compound's structure was modified to enhance its binding affinity to bacterial targets, resulting in improved antimicrobial activity compared to earlier derivatives .

- Cancer Cell Studies : In vitro studies conducted on various cancer cell lines demonstrated that the compound induces apoptosis via mitochondrial pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates .

- Enzyme Activity : A recent investigation into the enzyme inhibition properties revealed that the compound acts as a competitive inhibitor of MAO-A and MAO-B enzymes, showing promise for therapeutic applications in mood disorders .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Properties:

Research has indicated that compounds featuring triazole moieties exhibit promising anticancer activity. The incorporation of the pyridazinone structure in this compound may enhance its efficacy against various cancer cell lines. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and promotion of cell cycle arrest .

Antibacterial Activity:

The antibacterial potential of triazole derivatives has been widely documented. Compounds similar to 2-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyridazin-3(2H)-one have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. In particular, derivatives have been synthesized that show activity against strains such as Staphylococcus aureus and Escherichia coli, with varying zones of inhibition reported .

Neuropharmacological Applications

The compound's structure suggests potential applications in treating neuropsychiatric disorders. Triazole-containing compounds have been studied for their effects on neurotransmitter systems, showing promise as anxiolytics and antidepressants. Their mechanisms often involve modulation of serotonin receptors and other neurochemical pathways essential for mood regulation .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions including cycloaddition processes and condensation reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are crucial for confirming the structure and purity of synthesized compounds .

Case Study 1: Anticancer Activity

A study conducted on a series of triazole derivatives found that modifications to the azetidine ring significantly enhanced cytotoxicity against breast cancer cell lines. The compound was tested using MTT assays to evaluate cell viability post-treatment .

Case Study 2: Antibacterial Efficacy

In another study focusing on the antibacterial properties of related compounds, researchers reported that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this scaffold .

Summary Table of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Effective against various cancer cell lines |

| Antibacterial | Active against Gram-positive and Gram-negative bacteria | MIC values as low as 32 µg/mL against resistant strains |

| Neuropharmacological | Potential anxiolytic and antidepressant effects | Modulates neurotransmitter systems |

Analyse Des Réactions Chimiques

Azetidinyl Ring Formation

The azetidinyl core is critical for the compound’s structure. Literature methods for azetidinone synthesis include:

-

β-Amino acid cyclization : β-Amino acids react with DPC to form β-lactams (azetidinones). For example, N-benzyl-3-aminobutyric acid cyclizes to N-benzyl-2-azetidinone in 72% yield .

-

Solvent-dependent reactions : Yield varies with solvent (e.g., THF vs. CH₂Cl₂), emphasizing the need for optimized conditions .

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| DPC | Solvent-dependent | 68–72% |

Triazolyl Group Incorporation

The 4-phenyl-1H-1,2,3-triazolyl substituent may be introduced via:

-

Click chemistry : Azide-alkyne cycloaddition (Cu catalysis) to form triazoles.

-

Nucleophilic aromatic substitution : Reaction of triazole derivatives with azetidinyl precursors under basic conditions .

Azetidinyl Ring Cyclization

The β-amino acid cyclization mechanism involves:

-

Activation of the carbonyl group : DPC converts the carboxylic acid to a mixed anhydride.

-

Nucleophilic attack : The amine attacks the activated carbonyl, forming a cyclic intermediate.

-

Elimination : Water or alcohol is expelled, yielding the azetidinone .

Pyridazinone Formation

The pyridazinone synthesis mechanism includes:

-

Hydrazone formation : Hydrazine reacts with a ketone to form a hydrazone.

-

Cyclization : Intramolecular attack by the hydrazone nitrogen on a carbonyl carbon, leading to ring closure .

Solvent Selection

-

THF vs. CH₂Cl₂ : Solvent choice significantly impacts azetidinone yield (e.g., 68% in THF vs. 61% in CH₂Cl₂) .

-

Temperature control : Reflux conditions (e.g., 80°C) are critical for cyclization steps .

Reagent Efficiency

-

DPC vs. other activating agents : DPC provides cleaner cyclization compared to other phosphorylating agents .

-

Hydrazine equivalents : Hydrazine hydrate or substituted hydrazines may influence reaction selectivity .

Yield and Purity

-

Azetidinone cyclization : Yields range from 50–72%, depending on substituents and solvents .

-

Pyridazinone substitution : Chloropyridazine derivatives show variable reactivity, requiring optimized conditions for substitution .

Functional Group Compatibility

Propriétés

IUPAC Name |

2-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c24-16-7-4-8-18-23(16)12-17(25)21-9-14(10-21)22-11-15(19-20-22)13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOSMCMEOYWHNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C(=O)C=CC=N2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.